molecular formula C20H25NO4 B5317220 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No. B5317220
M. Wt: 343.4 g/mol
InChI Key: VTORUAKFNRAGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and is structurally similar to phencyclidine (PCP). MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and euphoric effects. However, it has also been used in scientific research due to its unique properties.

Mechanism of Action

MXE acts as a non-competitive NMDA receptor antagonist, which blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in the activity of the prefrontal cortex, which is responsible for cognitive and emotional processing. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to have a variety of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It also affects the release of various hormones, including cortisol, prolactin, and growth hormone. MXE can also alter the expression of certain genes in the brain, which may contribute to its long-lasting effects.

Advantages and Limitations for Lab Experiments

MXE has several advantages for use in lab experiments. It has a long duration of action, which allows for extended periods of observation. It also has a wide range of effects on the central nervous system, making it useful for studying various aspects of brain function. However, MXE also has limitations, including the potential for toxicity and the risk of abuse.

Future Directions

There are several potential future directions for research on MXE. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of research is the development of new analogs of MXE with improved therapeutic properties. Additionally, further investigation is needed to fully understand the long-term effects of MXE use and its potential for abuse.

Synthesis Methods

MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetone with 3,4-dimethoxyphenyl magnesium bromide followed by reaction with 4-methoxyphenyl magnesium bromide. Another method involves the reaction of 3-methoxyphenylacetone with 3,4-dimethoxyphenyl magnesium bromide followed by reaction with 4-methoxybenzyl chloride.

Scientific Research Applications

MXE has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to ketamine and PCP, including analgesia, sedation, and dissociation. MXE has also been shown to have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14(16-8-11-18(24-3)19(13-16)25-4)21-20(22)12-7-15-5-9-17(23-2)10-6-15/h5-6,8-11,13-14H,7,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORUAKFNRAGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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